molecular formula C10H14O4S B7574582 2-Ethylsulfonyl-1,3-dimethoxybenzene

2-Ethylsulfonyl-1,3-dimethoxybenzene

Cat. No. B7574582
M. Wt: 230.28 g/mol
InChI Key: FLZVTVAOIYPNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfonyl-1,3-dimethoxybenzene (EDB) is a chemical compound that belongs to the class of sulfones. It has been widely used in the field of scientific research due to its unique properties and potential applications. EDB is a white crystalline solid with a molecular weight of 236.3 g/mol and a melting point of 86-88°C. In

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-1,3-dimethoxybenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. 2-Ethylsulfonyl-1,3-dimethoxybenzene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Ethylsulfonyl-1,3-dimethoxybenzene has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2-Ethylsulfonyl-1,3-dimethoxybenzene has been shown to have antioxidant effects by scavenging free radicals. It has been shown to have low toxicity and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-Ethylsulfonyl-1,3-dimethoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. It has low toxicity and is well tolerated in animal studies. However, 2-Ethylsulfonyl-1,3-dimethoxybenzene has several limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its application. It also has limited stability in solution and requires careful storage.

Future Directions

There are several future directions for the use of 2-Ethylsulfonyl-1,3-dimethoxybenzene in scientific research. One potential application is in the synthesis of metal complexes for catalytic applications. 2-Ethylsulfonyl-1,3-dimethoxybenzene can also be used as a building block for the synthesis of new organic compounds with potential pharmaceutical applications. Further research is needed to fully understand the mechanism of action of 2-Ethylsulfonyl-1,3-dimethoxybenzene and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Ethylsulfonyl-1,3-dimethoxybenzene involves the reaction of 2-methoxy-5-nitrobenzene with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to yield 2-Ethylsulfonyl-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-Ethylsulfonyl-1,3-dimethoxybenzene with a yield of up to 80%.

Scientific Research Applications

2-Ethylsulfonyl-1,3-dimethoxybenzene has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Ethylsulfonyl-1,3-dimethoxybenzene has been used as a building block for the synthesis of various organic compounds such as sulfones, sulfonamides, and sulfonylureas. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

2-ethylsulfonyl-1,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-4-15(11,12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVTVAOIYPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfonyl-1,3-dimethoxybenzene

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